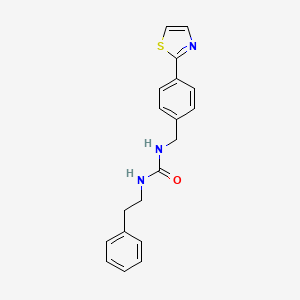
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea is a synthetic organic compound that has garnered interest due to its potential pharmacological activities. This compound features a thiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry .
準備方法
The synthesis of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
化学反応の分析
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been conducted to understand the three-dimensional interactions between the compound and its protein targets .
類似化合物との比較
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties compared to other thiazole derivatives.
生物活性
1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea is a synthetic organic compound that has gained attention for its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a phenethyl group linked to a thiazole-substituted benzyl moiety through a urea linkage. The synthesis typically involves the reaction of phenethylamine with isocyanates or urea derivatives under controlled conditions, which can vary based on desired yield and purity.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that compounds containing thiazole rings often show antimicrobial effects. This compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant growth inhibition .
- Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
- Anticancer Activity : Molecular docking studies have revealed that the compound may interact with specific cancer-related targets, suggesting its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival, such as urease, which is vital for certain pathogenic bacteria .
- Receptor Modulation : It may also modulate receptor activity involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Antimicrobial Activity
A study screened various urea derivatives, including this compound, against five bacterial strains and two fungal strains. The compound exhibited promising growth inhibition against Acinetobacter baumannii, with significant inhibition rates reported .
| Bacterial Strain | Inhibition (%) |
|---|---|
| Escherichia coli | 78 |
| Klebsiella pneumoniae | 65 |
| Acinetobacter baumannii | 94.5 |
| Staphylococcus aureus | 70 |
Anti-inflammatory Activity
In vitro studies have shown that the compound significantly reduces levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in inflammatory conditions .
Anticancer Potential
Molecular docking studies indicated strong binding affinities to cancer-related targets such as VEGFR and Aurora-A kinase. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.37 |
| MCF7 | 0.73 |
| NCI-H460 | 0.95 |
特性
IUPAC Name |
1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)18-20-12-13-24-18/h1-9,12-13H,10-11,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSAZEPNUPLCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














